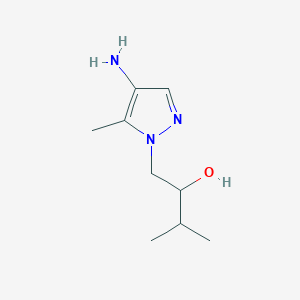

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol

Description

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a methyl group

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(4-amino-5-methylpyrazol-1-yl)-3-methylbutan-2-ol |

InChI |

InChI=1S/C9H17N3O/c1-6(2)9(13)5-12-7(3)8(10)4-11-12/h4,6,9,13H,5,10H2,1-3H3 |

InChI Key |

GTORVNZCTKNPSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC(C(C)C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be acetylacetone, which reacts with hydrazine to form 3,5-dimethylpyrazole.

Amination: The 3,5-dimethylpyrazole is then subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or an amine under suitable conditions.

Alkylation: The final step involves the alkylation of the pyrazole ring with 3-methyl-2-butanol to form the desired compound. This can be done using an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with pyrazole scaffolds, such as 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol, demonstrate promising anticancer properties. A study published in Cancer Research highlighted the ability of pyrazole derivatives to inhibit the proliferation of prostate cancer cell lines by acting as selective androgen receptor modulators (SARMs) . This compound's structural features allow it to interact with androgen receptors, making it a candidate for treating androgen-dependent cancers.

Neuropharmacological Effects

The neuroprotective properties of pyrazole derivatives have been explored in various preclinical studies. For instance, this compound has shown potential in mitigating neuroinflammation and oxidative stress in models of neurodegenerative diseases. These effects are attributed to the compound's ability to modulate signaling pathways associated with neuronal survival and inflammation .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes has made it a valuable tool for understanding metabolic disorders and developing new therapeutic strategies .

Research on Signal Transduction

In signal transduction research, this compound serves as a modulator that can influence various signaling cascades. Its application in studies involving cyclic adenosine monophosphate (cAMP) pathways has provided insights into cellular responses to hormonal signals .

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

A notable case study investigated the effects of this compound on prostate cancer cells. The study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through androgen receptor antagonism.

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of this compound in an Alzheimer's disease model. Results indicated that it reduced markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a butanol group.

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)propan-2-ol: Similar structure but with a propanol group instead of a butanol group.

Uniqueness

1-(4-Amino-5-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific substitution pattern and the presence of both an amino group and a hydroxyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Biological Activity

1-(4-Amino-5-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS No. 1393101-60-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that contributes to its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 183.25 g/mol. The compound's structural characteristics are crucial for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

2. Antitumor Activity

The antitumor potential of pyrazole derivatives is well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

3. Analgesic Effects

Analgesic properties have also been attributed to this compound class, with studies demonstrating their efficacy in pain relief models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antitumor | Induction of apoptosis | |

| Analgesic | COX inhibition |

Case Study: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that this compound significantly reduced paw edema in animal models, indicating its potential as an effective anti-inflammatory agent. The compound exhibited a dose-dependent response, highlighting its therapeutic potential in treating inflammatory conditions .

Case Study: Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased rates of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.